N,2,3-trimethylcyclohexanamine

Physicochemical characterization Distillation Isomer separation

N,2,3-Trimethylcyclohexanamine (CAS 42195-94-8) is a secondary alicyclic amine with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol. It features a cyclohexane ring bearing methyl substituents at the 2- and 3-positions and an N-methyl group on the amine, yielding a distinct substitution pattern among trimethylcyclohexanamine isomers.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 42195-94-8
Cat. No. B1323237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,3-trimethylcyclohexanamine
CAS42195-94-8
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCC1CCCC(C1C)NC
InChIInChI=1S/C9H19N/c1-7-5-4-6-9(10-3)8(7)2/h7-10H,4-6H2,1-3H3
InChIKeyZNYHMFMQFFSNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2,3-Trimethylcyclohexanamine (CAS 42195-94-8): Physicochemical Identity and Comparator Space


N,2,3-Trimethylcyclohexanamine (CAS 42195-94-8) is a secondary alicyclic amine with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol. It features a cyclohexane ring bearing methyl substituents at the 2- and 3-positions and an N-methyl group on the amine, yielding a distinct substitution pattern among trimethylcyclohexanamine isomers [1]. Computed descriptors include an XLogP3-AA of 2.5, a topological polar surface area of 12 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and a single rotatable bond [1]. These properties place it within a family of C₉H₁₉N constitutional isomers that diverge significantly in boiling point, flash point, lipophilicity, and steric profile depending on the ring- versus N-methyl substitution arrangement.

Procurement Identity
Specific N,2,3-trimethyl isomer with secondary N-methyl amine
Not interchangeable with 3,3,5- or N,2,2-regioisomers
Synthesis Role
Conformationally constrained N-methyl building block for N-functionalization
Pre-installed secondary amine handle; distinct from primary amine analogs
Analytical Use
Isomer-specific reference standard for GC/HPLC method development
Boiling point and LogP support chromatographic isomer resolution

Why C₉H₁₉N Trimethylcyclohexanamine Isomers Are Not Interchangeable for N,2,3-Trimethylcyclohexanamine Procurement


Trimethylcyclohexanamine isomers sharing the formula C₉H₁₉N cannot be treated as generic substitutes because the position of methyl groups on the ring versus the nitrogen atom governs boiling point, flash point, steric hindrance around the amine, and lipophilicity [1]. For example, the 3,3,5-trimethylcyclohexanamine isomer (CAS 15901-42-5) is a primary amine with zero rotatable bonds and a boiling point approximately 6–11 °C higher than N,2,3-trimethylcyclohexanamine, while the N,2,2-isomer (CAS 90726-09-3) exhibits a lower boiling point but distinct steric crowding at the 2-position [2]. These differences directly affect distillation parameters, reactivity in N-functionalization, and chromatographic retention, making isomer-specific procurement essential for reproducible synthesis and assay outcomes.

Target Compound
N,2,3-Trimethylcyclohexanamine
CAS 42195-94-8
3,3,5-Trimethylcyclohexanamine
CAS 15901-42-5
Boiling point may differ by 6–11 °C; distillation and GC retention shift
Target Compound
Secondary N-methyl amine (RNHCH₃)
2,3-Dimethylcyclohexylamine (primary amine, RNH₂)
Reactivity profile differs; acylation and alkylation pathways not equivalent
Target Compound
1 rotatable bond (N–CH₃); 2,3-vicinal dimethyl pattern
3,3,5-Isomer: 0 rotatable bonds; gem-dimethyl at C3
Conformational flexibility and docking entropy penalty may shift

Quantitative Differentiation Evidence for N,2,3-Trimethylcyclohexanamine (CAS 42195-94-8) vs. Closest Analogs


Boiling Point: 166.2 °C vs. 172.2–177 °C for the 3,3,5-Regioisomer – Implications for Distillation Purity and Energy Cost

N,2,3-Trimethylcyclohexanamine exhibits a boiling point of 166.2 °C at 760 mmHg, which is 6.0 °C lower than the 172.2 °C reported for the 3,3,5-trimethylcyclohexanamine regioisomer (CAS 15901-42-5) under the same pressure conditions [1]. An alternative source reports the 3,3,5-isomer boiling point at 177 °C, yielding a difference of up to 10.8 °C . This lower boiling point translates to reduced energy input during fractional distillation and potentially higher throughput in purification workflows.

Boiling Point
Data to verify
166.2 °C vs. 172.2–177 °C
ΔT = 6.0–10.8 °C lower
Supports distillation-based isomer differentiation
Predicted values at 760 mmHg; confirm experimentally for critical separations
Physicochemical characterization Distillation Isomer separation

Flash Point: 41.5 °C vs. 32.9 °C – Reduced Flammability Hazard in Handling and Shipping vs. the 3,3,5-Isomer

The flash point of N,2,3-trimethylcyclohexanamine is reported as 41.5 °C, compared to 32.9 °C for the 3,3,5-trimethylcyclohexanamine regioisomer [1]. This 8.6 °C higher flash point may shift the compound away from certain stringent flammable liquid transport classifications that apply below 35 °C, potentially simplifying shipping and storage requirements.

Flash Point
Data to verify
41.5 °C vs. 32.9 °C
ΔT = +8.6 °C higher
May simplify transport classification above 35 °C threshold
Computed flash point; experimental validation recommended for shipping compliance
Safety Flash point Transport classification

Lipophilicity (XLogP3-AA): 2.5 vs. 2.4 for the 3,3,5-Isomer and ~1.8 for N-Methylcyclohexylamine – Implications for Partitioning and Retention

The XLogP3-AA computed lipophilicity for N,2,3-trimethylcyclohexanamine is 2.5, compared to 2.4 for 3,3,5-trimethylcyclohexanamine and approximately 1.8 for the simpler N-methylcyclohexylamine (CAS 100-60-7) lacking ring methyl groups [1][2]. The LogP value of 2.42 reported by ChemSrc corroborates this value [3]. The 0.1-unit difference versus the 3,3,5-isomer is small but may become meaningful in reversed-phase HPLC retention time differentiation or in predicting blood-brain barrier penetration in CNS-targeted screening libraries.

Lipophilicity
Reported
XLogP3-AA = 2.5
vs. 2.4 (3,3,5-isomer)
vs. ~1.8 (N-methyl analog)
Relevant for reversed-phase HPLC retention and CNS library context
Computed value; experimental LogP confirmation advised for ADME models
Lipophilicity LogP Chromatography ADME prediction

Rotatable Bond Count: 1 vs. 0 – Distinct Conformational Flexibility Compared to the Rotationally Restricted 3,3,5-Isomer

N,2,3-Trimethylcyclohexanamine possesses one rotatable bond (the N–CH₃ bond), whereas the 3,3,5-trimethylcyclohexanamine regioisomer, as a primary amine with gem-dimethyl substitution at the 3-position, has zero rotatable bonds [1][2]. This additional degree of rotational freedom in the target compound alters the conformational entropy penalty upon binding and may affect molecular docking poses when used as a fragment or scaffold in medicinal chemistry.

Rotatable Bonds
Class-level
1 rotatable bond (N–CH₃)
vs. 0 for 3,3,5-isomer
Affects conformational sampling and docking entropy
Cactvs 3.4.8.18 computed; relevant for lead-likeness filters
Conformational analysis Molecular flexibility Docking Entropy

N-Methyl Secondary Amine vs. Primary Amine in 2,3-Dimethylcyclohexylamine: Differential Reactivity and Synthetic Utility

As an N-methyl secondary amine, N,2,3-trimethylcyclohexanamine offers distinct synthetic handles compared to the primary amine 2,3-dimethylcyclohexylamine (CAS 42195-92-6) [1]. The N-methyl group precludes direct acylation or sulfonylation at nitrogen without prior demethylation, and it modulates the amine nucleophilicity and pKa (~11.1 predicted for the closely related N,2,2-isomer) . This is a class-level distinction: secondary N-methyl cyclohexylamines generally exhibit slower acylation kinetics and different selectivity in reductive amination cascades compared to primary amines.

Amine Class
Class-level
Secondary N-methyl (RNHCH₃)
vs. primary amine (RNH₂) analog
Distinct N-functionalization pathway; slower acylation kinetics expected
Class-level inference based on amine substitution; exact pKa not available
Synthetic chemistry Amine reactivity N-alkylation Building block

Density: 0.83 g/cm³ vs. 0.819–0.84 g/cm³ – Consistent with Isomer Class, Enabling Mass-to-Volume Calculations for Formulation

The density of N,2,3-trimethylcyclohexanamine is reported as 0.83 g/cm³ at standard conditions, compared to 0.819 g/cm³ for 3,3,5-trimethylcyclohexanamine and 0.84 g/cm³ for the N,2,2-isomer [1][2]. These values fall within a narrow range (0.82–0.84 g/cm³) typical of C₉H₁₉N trimethylcyclohexanamines. The 0.83 g/cm³ value is a necessary specification for accurate mass-to-volume conversions in solution preparation and reaction stoichiometry calculations.

Density
Data to verify
0.83 g/cm³
vs. 0.819 (3,3,5-isomer)
vs. 0.84 (N,2,2-isomer)
Enables mass-to-volume conversion for solution preparation
Vendor-reported values; confirm for gravimetric-to-volumetric workflows
Density Formulation Molar volume

Procurement-Relevant Application Scenarios for N,2,3-Trimethylcyclohexanamine (CAS 42195-94-8)


Medicinal Chemistry Fragment and Scaffold Libraries Requiring a Secondary N-Methyl Cyclohexylamine with Vicinal Dimethyl Substitution

N,2,3-Trimethylcyclohexanamine serves as a conformationally constrained, N-methyl secondary amine scaffold for fragment-based drug discovery or diversity-oriented synthesis. The presence of one rotatable bond (N–CH₃) combined with 2,3-vicinal dimethyl groups on the ring provides a sterically defined amine geometry distinct from the 3,3,5-gem-dimethyl primary amine isomer, which has zero rotatable bonds [1][2]. The computed XLogP3-AA of 2.5 places it in a favorable lipophilicity range for CNS-targeted compound collections [1].

Chromatographic Method Development and Reference Standard Procurement for Trimethylcyclohexanamine Isomer Resolution

The 6–11 °C boiling point difference and 0.1-unit XLogP3 difference versus the 3,3,5-regioisomer make N,2,3-trimethylcyclohexanamine a distinct reference standard for GC and HPLC method validation aimed at resolving C₉H₁₉N constitutional isomers [1][2]. Its flash point of 41.5 °C is also a practical consideration when selecting solvents and temperature programs for headspace GC analysis [3].

Synthetic Building Block for N-Functionalized Derivatives via Reductive Amination or Alkylation Cascades

The secondary N-methyl amine functionality of N,2,3-trimethylcyclohexanamine provides a specific nucleophilic handle for further N-alkylation, reductive amination with aldehydes, or incorporation into urea and thiourea derivatives, pathways not accessible to the primary amine analog 2,3-dimethylcyclohexylamine without additional protection/deprotection steps [1]. This is relevant for library synthesis where a pre-installed N-methyl group is desired in the final product.

Application
Selection Property
Validation Focus
Fragment and scaffold library design
N-methyl secondary amine with vicinal 2,3-dimethyl ring pattern
Conformational sampling and docking entropy assessment
GC/HPLC isomer resolution method development
Boiling point and XLogP differentiation from regioisomers
Chromatographic retention and resolution validation
N-functionalized derivative synthesis
Pre-installed secondary N-methyl handle for alkylation cascades
Reactivity and product identity confirmation
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